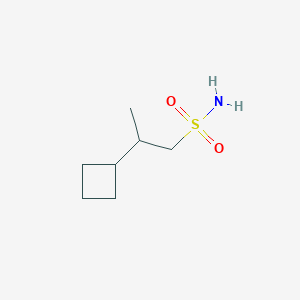
2-Cyclobutylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclobutylpropane moiety. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . For 2-Cyclobutylpropane-1-sulfonamide, the process may involve the following steps:
Preparation of Cyclobutylpropane: Cyclobutylpropane can be synthesized through the cyclization of suitable precursors under specific conditions.
Sulfonylation: The cyclobutylpropane is then reacted with sulfonyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of sulfonamides often employs efficient and environmentally friendly methods. One such method is the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under suitable conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Cyclobutylpropane-1-sulfonamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclobutylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the synthesis of folic acid by acting as competitive antagonists of p-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA in bacteria, leading to their bacteriostatic effect .
Comparison with Similar Compounds
Sulfenamides: Used in the synthesis of various organosulfur compounds and as vulcanization accelerators.
Sulfinamides: Employed in organic synthesis and as intermediates in the production of other sulfur-containing compounds.
Sulfonimidates: Utilized as precursors for polymers and drug candidates.
Uniqueness: 2-Cyclobutylpropane-1-sulfonamide stands out due to its unique cyclobutylpropane moiety, which imparts distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-cyclobutylpropane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6(5-11(8,9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
KPBRCNBWVTVPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


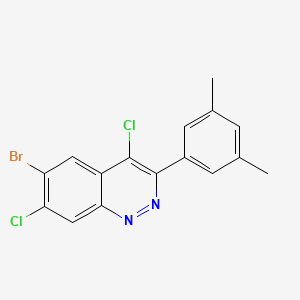
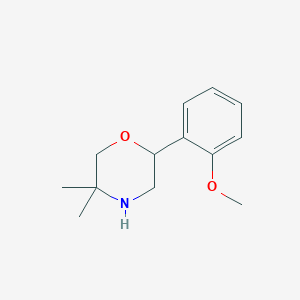
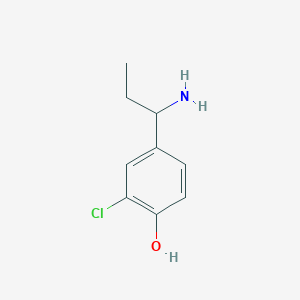
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)
![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)
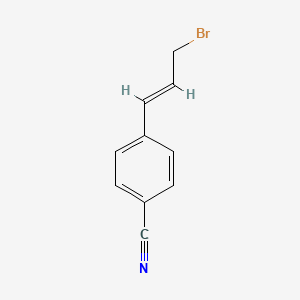

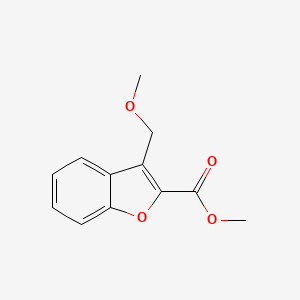
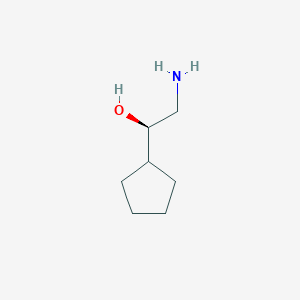
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)
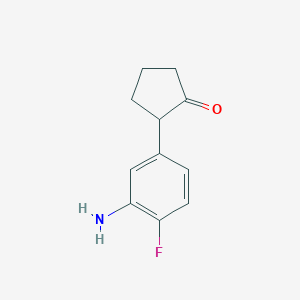
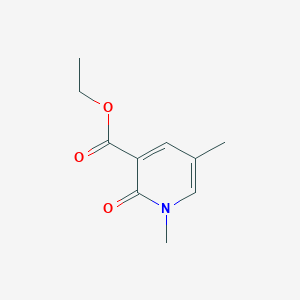
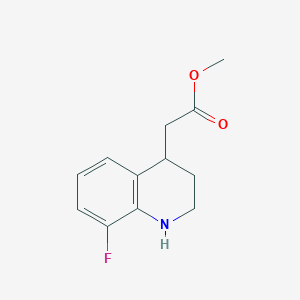
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
